CDK7-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h7-15,21-22,24-25,32-33H,6,16-17H2,1-5H3,(H,29,36)(H,30,38)(H,31,37)/t21?,22-,24?,25?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPCDNVDCGAMOF-JGJHKKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2C3CN(C(C3NN2)(C)C)C(=O)NC(CN(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2C3CN(C(C3NN2)(C)C)C(=O)N[C@H](CN(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Dissection of Cdk7 Inhibition by Chemical Compounds
Modes of Kinase Inhibition
Kinase inhibitors are broadly categorized by their interaction with the kinase active site and their effect on enzyme function.
ATP-competitive inhibitors, also known as Type I inhibitors, bind reversibly to the ATP-binding site of CDK7, competing with ATP for access. This prevents CDK7 from phosphorylating its substrates. Several selective small molecule inhibitors of CDK7, such as the pyrazolopyrimidine derivatives BS-181 and ICEC0942, and the pyrazolotriazine derivatives LDC4297 and QS1189, function as Type I inhibitors that bind reversibly to the ATP-binding site. nih.govasm.orgguidetoimmunopharmacology.org The ATP-binding site of CDK7 is located in the cleft between the N- and C-terminal lobes of the protein mdpi.comresearchgate.net.
Covalent inhibitors form a stable, irreversible bond with a specific amino acid residue on the kinase, often a cysteine residue. This type of binding can lead to sustained inhibition of the enzyme's activity. THZ1 is a well-characterized covalent CDK7 inhibitor. It inhibits CDK7 by forming a covalent bond with Cysteine 312 (Cys312), a residue situated outside the canonical ATP-binding site but located on a C-terminal extension that traverses the ATP cleft. tandfonline.comnih.govbiorxiv.orgguidetopharmacology.orgcenmed.com This covalent interaction, often a Michael addition reaction with an acrylamide (B121943) moiety on the inhibitor, contributes significantly to THZ1's potency and time-dependent inhibition of CDK7. tandfonline.combiorxiv.orgtandfonline.com While Cys312 is unique to CDK7 among the CDK family, THZ1 has also been shown to covalently inhibit CDK12 and CDK13, which possess accessible cysteine residues at similar positions. tandfonline.comnih.gov
Proteolysis Targeting Chimeras (PROTACs) represent a distinct modality that induces the degradation of target proteins rather than merely inhibiting their enzymatic activity. PROTACs are bifunctional molecules composed of two ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. researchgate.netdovepress.com This induced proximity leads to the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. dovepress.comacs.org This approach offers the potential for more complete target depletion and can overcome some limitations of traditional occupancy-driven inhibitors. Research is ongoing into the development of PROTACs targeting CDKs, including CDK7. researchgate.netacs.orgnih.gov
Selective Inhibition Profiles (e.g., CDK7-IN-1, THZ1)
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and potential toxicities. Different CDK7 inhibitors exhibit varying degrees of selectivity for CDK7 over other kinases, particularly other CDKs that share structural similarities in their kinase domains.
THZ1 was identified as a selective covalent CDK7 inhibitor. guidetopharmacology.orgaacrjournals.org While it primarily targets CDK7 by covalently binding to Cys312, it also exhibits covalent inhibition of CDK12 and CDK13 at higher concentrations due to conserved cysteine residues. tandfonline.comnih.gov Studies using kinome profiling have shown that THZ1 can inhibit other kinases at higher concentrations, although the binding to these off-targets may not be covalent. chemicalprobes.org
Information specifically detailing the selectivity profile of a compound explicitly named "this compound" across a broad panel of kinases was not prominently available in the search results. However, the development of potent and selective CDK7 inhibitors is an active area of research, with compounds like SY-5609 demonstrating high selectivity for CDK7 over other tested CDKs such as CDK2, CDK9, and CDK12. tandfonline.com Another compound, LDC3140, was reported to be over 770-fold selective for CDK7 over other tested CDKs including CDK1, CDK2, CDK4, CDK6, and CDK9. tandfonline.com These examples highlight the ongoing efforts to develop highly selective CDK7 inhibitors.
Research findings on CDK7 inhibitors, including THZ1, have demonstrated their ability to inhibit the phosphorylation of key CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Ser5 and Ser7, and CDK1 and CDK2 at their T-loop threonine residues. tandfonline.comnih.govbiorxiv.orgaacrjournals.org This inhibition of phosphorylation underlies their effects on transcription and cell cycle progression.
Here is a summary of selectivity data for selected CDK7 inhibitors based on the search results:
| Compound | Inhibition Type | CDK7 IC50/Kd (nM) | Selectivity (vs. other CDKs) | Reference |
| THZ1 | Covalent | 3.2 - 238 | Inhibits CDK12/13 covalently; some off-targets at higher conc. | tandfonline.commdpi.comtandfonline.com |
| SY-1365 | Covalent | 369 (at 2mM ATP) | IC50 ≥ 2 mM for CDK2, CDK9, CDK12; some off-targets at 1 µM. | imtm.cz |
| SY-5609 | Non-covalent | Kd = 0.065 | Highly selective (e.g., 40,000x vs CDK2, 13,000x vs CDK9) | tandfonline.com |
| LDC3140 | ATP-competitive | < 5 | > 770-fold selective over CDK1/2/4/6/9 | tandfonline.com |
| LDC4297 | ATP-competitive | < 5 | Lower specificity than LDC3140 (e.g., IC50 6 nM for CDK2) | tandfonline.com |
| QS1189 | ATP-competitive | Not specified | Inhibits CDK7 > 80% at 1 µM; some other kinases also inhibited | nih.govresearchgate.net |
Note: IC50 and Kd values can vary depending on the experimental conditions (e.g., ATP concentration, incubation time).
Research findings have also explored the cellular effects of CDK7 inhibition. For example, THZ1 has shown anti-tumor effects in various cancer types by inhibiting cell proliferation and inducing apoptosis, often linked to perturbing cellular metabolic pathways and downregulating oncogenic transcription factors. frontiersin.orgfrontiersin.org
| Compound | Cellular Effect Examples | Reference |
| THZ1 | Inhibits proliferation, induces apoptosis, perturbs metabolism, downregulates transcription | frontiersin.org |
| SY-5609 | Induces G2/M cell cycle arrest, triggers apoptosis | acs.org |
Functional Impact of Cdk7 Regulation on Core Cellular Processes
Modulation of Cell Cycle Progression
CDK7-IN-1's primary impact on the cell cycle stems from its interference with the CAK complex, which is essential for activating the kinases that drive a cell from one phase to the next.
The CAK complex is a heterotrimer composed of CDK7, Cyclin H, and MAT1. nih.govpnas.orgtandfonline.com This complex is the principal entity responsible for the activating phosphorylation of other CDKs. uniprot.orgtandfonline.com The assembly factor MAT1 is crucial for stabilizing the complex and enhancing its kinase activity towards target CDKs. nih.govpnas.org While this compound is designed to inhibit the kinase activity of CDK7, its effect is not on the assembly of the CAK complex itself but on its catalytic function. By binding to CDK7, this compound prevents the kinase from phosphorylating its downstream targets, effectively halting the activation cascade. nih.gov The activity of the CAK complex is indispensable for cell cycle progression; it phosphorylates key cell cycle CDKs within their T-loop, a requirement for their activation. nih.govresearchgate.net
A primary function of the CDK7-containing CAK complex is to phosphorylate and activate several other CDKs that are crucial for cell cycle progression. uniprot.orgtandfonline.comdelveinsight.com Inhibition of CDK7 by compounds like this compound directly prevents this activating phosphorylation.
CDK1 and CDK2: Research using chemical genetics to selectively inhibit CDK7 has demonstrated that this inhibition blocks the activation of both CDK1 and CDK2. nih.gov The activation of CDK1, which pairs with cyclin B, is essential for the G2/M transition, while CDK2 activation, in complex with cyclins E and A, is necessary for the G1/S transition and DNA replication. nih.govtandfonline.com Specifically, inhibiting CDK7 prevents the activating T-loop phosphorylation on these kinases, which is a prerequisite for their function. nih.govresearchgate.net In the case of CDK1, CDK7 inhibition has an additional effect, disrupting the assembly of the CDK1/cyclin B complex itself, highlighting a mutual dependency between cyclin binding and phosphorylation for this specific CDK. nih.gov
CDK4 and CDK6: These kinases, which complex with D-type cyclins, are responsible for driving cells through the G1 phase. tandfonline.com CDK7 phosphorylates CDK4 at threonine 172, a key step for its activation and the subsequent initiation of DNA synthesis. nih.govtandfonline.com The activity of CDK4 and CDK6 is highly sensitive to CDK7 inhibition. Unlike CDK1 and CDK2, which can remain phosphorylated for some time after CDK7 inactivation, CDK4 and CDK6 rapidly lose their activity, suggesting a higher turnover rate for their T-loop phosphorylation. tandfonline.com
The table below summarizes the key CDK targets of the CAK complex and the phosphorylation sites.
Table 1: CDK Targets of the CAK Complex
| Target CDK | Associated Cyclin(s) | Key Phosphorylation Site | Role in Cell Cycle |
|---|---|---|---|
| CDK1 | Cyclin A, Cyclin B | Threonine in T-loop | G2/M Transition, Mitosis |
| CDK2 | Cyclin E, Cyclin A | Threonine in T-loop | G1/S Transition, S Phase |
| CDK4 | Cyclin D | Thr172 | G1 Progression |
| CDK6 | Cyclin D | Threonine in T-loop | G1 Progression |
By blocking the activation of multiple CDKs, CDK7 inhibition with compounds like this compound leads to cell cycle arrest at critical checkpoints. nih.govaacrjournals.org
G1/S Transition: Selective inhibition of CDK7 during the G1 phase curtails the activating phosphorylation of CDK2 and delays entry into the S phase. nih.gov This G1 arrest is also a consequence of inhibiting CDK4/6, which prevents the phosphorylation of the Retinoblastoma protein (Rb) and halts G1 progression. researchgate.netaacrjournals.org
G2/M Transition: When CDK7 is inhibited during the S or G2 phases, cells are prevented from entering mitosis. nih.gov This is due to the failure to activate the CDK1/cyclin B complex, which is the master regulator of mitotic entry. nih.govtandfonline.com This dual blockade at both the G1/S and G2/M transitions demonstrates CDK7's essential role at two distinct execution points in the cell cycle. nih.gov
Regulation of Transcriptional Machinery
Beyond its role in the cell cycle, CDK7 is a core component of the general transcription factor IIH (TFIIH), where it plays an indispensable role in initiating gene transcription.
CDK7, along with Cyclin H and MAT1, can associate with the seven other subunits of the core TFIIH to form the complete ten-subunit transcription factor. uniprot.orgnih.gov In this context, CDK7's primary role shifts from activating other CDKs to phosphorylating components of the transcriptional machinery. biologists.com The MAT1 subunit acts as an anchor, linking the CAK module to the core TFIIH. nih.gov This dual functionality places CDK7 at a critical intersection of cell cycle control and gene expression. biologists.comnih.gov Inhibition of CDK7 by this compound affects both the free CAK complex and the TFIIH-associated complex, leading to widespread disruption of transcription. nih.gov
The largest subunit of RNA Polymerase II (RNAPII) features a long C-terminal domain (CTD) composed of multiple repeats of a heptapeptide (B1575542) sequence (YSPTSPS). tandfonline.comoup.com The phosphorylation status of this domain dictates the progression of transcription.
Serine 5 and Serine 7 Phosphorylation: Within the TFIIH complex, CDK7 is the primary kinase responsible for phosphorylating the serine 5 (Ser5) and serine 7 (Ser7) residues of the RNAPII CTD. nih.govtandfonline.comvanderbilt.edu Phosphorylation of Ser5 is a critical event for transcription initiation, promoter clearance, and the recruitment of mRNA capping enzymes. tandfonline.comoup.com The phosphorylation of these sites by CDK7 helps dissolve RNAPII clusters at the promoter, allowing the polymerase to escape and begin transcribing the gene. tandfonline.comuniprot.org Inhibition of CDK7 prevents this crucial phosphorylation step, leading to a failure in transcription initiation. vanderbilt.eduembopress.org Studies with CDK7 inhibitors have shown a rapid and potent reduction in Ser5 phosphorylation levels. researchgate.net
The table below details the transcriptional roles of CDK7.
Table 2: Transcriptional Functions of CDK7 within TFIIH
| Target | Phosphorylation Site | Functional Consequence |
|---|---|---|
| RNA Polymerase II CTD | Serine 5 (Ser5) | Promoter clearance, transcription initiation, mRNA capping enzyme recruitment |
| RNA Polymerase II CTD | Serine 7 (Ser7) | Promoter clearance, transcription initiation |
Control of Oncogenic Transcription Factor Activity (e.g., c-Myc, Androgen Receptor, Estrogen Receptor)
This compound has been shown to control the activity of several key oncogenic transcription factors. The expression and function of these factors are often dysregulated in cancer, and their activity can be dependent on CDK7-mediated phosphorylation.
c-Myc: The MYC family of oncoproteins, including c-Myc, are potent transcription factors that drive cell proliferation. nih.govnih.gov Inhibition of CDK7 has been demonstrated to downregulate MYC expression and suppress its transcriptional activity. mdpi.comnih.gov This is particularly effective in cancers with MYC amplification, where tumor cells are highly dependent on MYC-driven transcriptional programs. nih.govmit.edu
Androgen Receptor (AR): The androgen receptor is a critical driver of prostate cancer. researchgate.netaacrjournals.org CDK7 can directly phosphorylate the AR, and this phosphorylation is important for its transcriptional activity. frontiersin.orgresearchgate.net Inhibition of CDK7 has been shown to disrupt AR signaling and can be an effective strategy in treating castration-resistant prostate cancer (CRPC). researchgate.netaacrjournals.org
Estrogen Receptor (ER): The estrogen receptor is a key factor in the majority of breast cancers. aacrjournals.org CDK7-mediated phosphorylation of the ER, particularly at Serine 118, is important for its transcriptional activity. aacrjournals.orgaacrjournals.org CDK7 inhibitors can suppress ER phosphorylation and have shown promise in overcoming endocrine therapy resistance in ER-positive breast cancer. mdpi.comresearchgate.net
Impact on Super-Enhancer-Driven Gene Transcription
Super-enhancers (SEs) are large clusters of enhancers that drive high-level expression of genes that are critical for cell identity and, in cancer, for maintaining the oncogenic state. nih.govembopress.org These regions are densely occupied by transcription factors and coactivators, and the genes they regulate are particularly sensitive to transcriptional perturbation. aacrjournals.org
Inhibition of CDK7 has been found to have a preferential impact on the transcription of genes driven by super-enhancers. nih.govmit.eduembopress.org This selectivity is a key aspect of the anti-cancer activity of CDK7 inhibitors. By disrupting the function of CDK7, these inhibitors can selectively downregulate the expression of key oncogenes that are under the control of super-enhancers. nih.govmit.eduaacrjournals.org This has been observed in various cancers, including neuroblastoma, T-cell acute lymphoblastic leukemia, and osteosarcoma. nih.govmit.eduaacrjournals.org The heightened sensitivity of super-enhancer-driven genes to CDK7 inhibition provides a therapeutic window, allowing for the targeting of cancer cells while having a lesser effect on normal cells. aacrjournals.org
Data Tables
Table 1: Impact of this compound on RNA Polymerase II Phosphorylation
| Target Residue | Direct/Indirect Regulation | Functional Consequence of Inhibition |
|---|---|---|
| Serine 5 (Ser5) | Direct | Inhibition of transcription initiation and promoter escape. uniprot.orgnih.gov |
| Serine 7 (Ser7) | Direct | Inhibition of transcription initiation. tandfonline.comnih.gov |
| Serine 2 (Ser2) | Indirect (via CDK9) | Inhibition of transcription elongation. tandfonline.comnih.gov |
Table 2: Effect of this compound on Oncogenic Transcription Factors
| Transcription Factor | Cancer Type(s) | Effect of CDK7 Inhibition |
|---|---|---|
| c-Myc | Neuroblastoma, various others | Downregulation of expression and suppression of transcriptional activity. nih.govmdpi.commit.edu |
| Androgen Receptor (AR) | Prostate Cancer | Disruption of AR signaling. researchgate.netaacrjournals.org |
| Estrogen Receptor (ER) | Breast Cancer | Suppression of ER phosphorylation and activity. aacrjournals.orgresearchgate.net |
Preclinical Efficacy and Cellular Modeling of Cdk7 Inhibition
In Vitro Cellular Models
Preclinical studies utilizing a range of cancer cell lines have investigated the efficacy of CDK7 inhibition. These in vitro models provide insights into the sensitivity of different cancer types to CDK7 inhibitors and the underlying cellular mechanisms of response, including effects on proliferation, apoptosis, and key molecular markers.
Cancer Cell Line Sensitivity and Growth Inhibition (e.g., Breast, Ovarian, Colorectal, Lung, AML, GBM, Neuroblastoma)
CDK7 inhibitors have demonstrated efficacy in inhibiting the growth of a broad spectrum of cancer cell lines. Studies have shown that inhibiting CDK7 can effectively suppress the proliferation of cells derived from breast, ovarian, colorectal, and lung cancers tandfonline.comtandfonline.com. For instance, a compound (Example 22) effectively inhibited the proliferation of breast, ovarian, colorectal, and lung cancer cells in the nanomolar range tandfonline.com. Another compound (Compound 58) exhibited increased potency against acute myeloid leukemia (AML) cell lines, with a GI50 value below 1 nM tandfonline.com. The selective CDK7 inhibitor UD-017 significantly inhibited the growth of human colorectal cancer HCT-116 cells with a GI50 of 19 nM jst.go.jp. CDK7 inhibition has also shown effects on cell lines from glioblastoma (GBM) and neuroblastoma nih.govdelveinsight.com. Multiple myeloma (MM) cell lines have also shown sensitivity to CDK7 inhibition; the covalent inhibitor YKL-5-124 demonstrated the ability to kill MM cells in vitro nih.gov. In B-cell acute lymphocytic leukemia (B-ALL) cells, the CDK7 inhibitor THZ1 arrested the cell cycle at a low concentration and induced apoptosis at a high concentration nih.gov. Renal cell carcinoma (RCC) cell lines, such as Caki-2 and 786-O, also showed suppressed proliferation and VEGF secretion upon treatment with THZ1 mdpi.com.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to CDK7 Inhibitors
| Cancer Type | Cell Line(s) Mentioned | Inhibitor Mentioned | Key Finding(s) | Source |
| Breast Cancer | MCF-7, LCC2, HCC70 | THZ1, SY-5609, 22, 39 | Inhibition of proliferation, enhanced tamoxifen (B1202) cytotoxicity tandfonline.comtandfonline.commdpi.comnih.gov | tandfonline.comtandfonline.commdpi.comnih.gov |
| Ovarian Cancer | HEY, ES-2, A2780 | THZ1, SY-5609, 22 | Profound suppression of cell viability, inhibition of proliferation researchgate.nettandfonline.comaacrjournals.org | researchgate.nettandfonline.comaacrjournals.org |
| Colorectal Cancer | HCT-116 | UD-017, 22 | Significant inhibition of growth (GI50 = 19 nM for UD-017), inhibition of proliferation researchgate.nettandfonline.comjst.go.jp | researchgate.nettandfonline.comjst.go.jp |
| Lung Cancer | A549, H460, SKMES1 | THZ1, 22 | Dose-dependent inhibition of viability, inhibition of proliferation researchgate.nettandfonline.comresearchgate.net | researchgate.nettandfonline.comresearchgate.net |
| AML | - | 58 | Increased effect, GI50 < 1 nM tandfonline.com | tandfonline.com |
| GBM | - | - | Potential target nih.govdelveinsight.com | nih.govdelveinsight.com |
| Neuroblastoma | - | - | Vulnerable to transcriptional inhibition nih.gov | nih.gov |
| Multiple Myeloma | H929 | YKL-5-124 | Killed cells in vitro nih.gov | nih.gov |
| B-cell ALL | - | THZ1 | Arrested cell cycle, induced apoptosis nih.gov | nih.gov |
| Renal Cell Carcinoma | Caki-2, 786-O | THZ1 | Suppressed proliferation and VEGF secretion mdpi.com | mdpi.com |
Effects on Cell Proliferation and Apoptosis Induction
Inhibition of CDK7 consistently leads to the suppression of cancer cell proliferation and the induction of apoptosis across various cancer types researchgate.netdelveinsight.comjst.go.jpnih.govjst.go.jpmdpi.commdpi.comnih.govresearchgate.netfrontiersin.org. This dual mechanism is particularly relevant in cancers with high transcriptional demands delveinsight.com. For example, UD-017, a selective CDK7 inhibitor, inhibited the proliferation of HCT-116 colorectal cancer cells and induced apoptosis jst.go.jpjst.go.jp. Similarly, THZ1 and LDC4297 suppressed breast cancer MCF-7 cells by slowing down proliferation and inducing apoptosis frontiersin.org. In B-ALL cells, THZ1 induced apoptosis by activating mitochondrial apoptotic pathways and downregulating anti-apoptotic genes like BCL2 nih.gov. THZ1 also promoted apoptosis in non-small cell lung cancer (NSCLC) cells, as indicated by increased Annexin V positive cells and caspase-3 activity researchgate.net. CDK7 inhibition can also lead to cell cycle arrest. THZ1 treatment resulted in G2 arrest in MCF-7 breast cancer cells, while CDK7 siRNA caused G1 arrest mdpi.com. UD-017 increased the number of HCT-116 cells in both G1 and G2/M phases jst.go.jp.
Molecular Markers of Response (e.g., RNAPII CTD Phosphorylation, CDK Substrate Phosphorylation)
A key molecular effect of CDK7 inhibition is the reduction in RNAPII CTD phosphorylation. CDK7 is responsible for phosphorylating serine 5 (Ser5) and serine 7 (Ser7) residues on the RNAPII CTD, which is crucial for transcription initiation and promoter escape researchgate.netsdbonline.orgresearchgate.netfrontiersin.orgjst.go.jpaacrjournals.org. CDK7 also contributes to serine 2 (Ser2) phosphorylation indirectly by activating other CDKs involved in elongation aacrjournals.org. CDK7 inhibitors, such as THZ1 and UD-017, have been shown to inhibit RNAPII CTD phosphorylation at Ser2, Ser5, and Ser7 in a dose-dependent manner jst.go.jpmdpi.comaacrjournals.org. For instance, THZ1 treatment resulted in a dose-dependent inhibition of RNAPII CTD phosphorylation at S2, S5, and S7 in ovarian cancer cells aacrjournals.org. UD-017 potently inhibited serine 5 phosphorylation of RNAPII in HCT-116 cells jst.go.jp. Inhibition of CDK7 also affects the phosphorylation of its CDK substrates, including CDK1, CDK2, CDK4, and CDK6, which are activated by CDK7-mediated T-loop phosphorylation researchgate.netnih.govgenecards.org. This reduced phosphorylation of cell cycle CDKs contributes to cell cycle arrest nih.gov. CDK7 inhibition can also suppress the expression of oncogenes like MYC and MCL1, which are often driven by super-enhancers and are highly dependent on CDK7-mediated transcription nih.govresearchgate.nettandfonline.comashpublications.orgashpublications.org.
In Vivo Animal Models
Preclinical in vivo studies using animal models, primarily xenografts, have further supported the potential of CDK7 inhibitors in cancer therapy by demonstrating their ability to suppress tumor growth.
Xenograft Models and Tumor Growth Suppression
CDK7 inhibitors have shown significant antitumor activity in various xenograft models. Ablation of CDK7 in ovarian cancer cells significantly impaired tumor xenograft formation in vivo aacrjournals.org. UD-017 inhibited tumor growth in an HCT-116 colorectal cancer xenograft mouse model in a dose-dependent manner, showing 33%, 64%, and 88% inhibition at 25, 50, and 100 mg/kg, respectively jst.go.jp. THZ1 significantly inhibited the growth of RCC tumors in a xenograft model mdpi.com. In breast cancer xenograft models, THZ1 boosted the effect of tamoxifen on tumor weight and volume mdpi.com. Compound 39, a CDK7 inhibitor, showed efficacy in breast xenografts tandfonline.com. THZ1 also suppressed NSCLC growth in both lung adenocarcinoma patient-derived xenograft (PDX) and H460 xenograft models researchgate.net. The selective CDK7 inhibitor SY-5609 demonstrated strong anti-cancer action against ER+ breast cancer, TNBC, and ovarian cancer in preclinical testing, including likely xenograft models given the context of preclinical efficacy researchgate.net. YKL-5-124 caused in vivo tumor regression in subcutaneous H929 multiple myeloma xenograft models, almost completely eradicating tumor growth without evident toxicity in both early and late treatment models nih.gov.
Table 2: In Vivo Efficacy of CDK7 Inhibitors in Xenograft Models
| Cancer Type | Xenograft Model Mentioned | Inhibitor Mentioned | Key Finding(s) | Source |
| Ovarian Cancer | HEY, ES-2 xenografts | CDK7 ablation | Significantly impaired tumor formation aacrjournals.org | aacrjournals.org |
| Colorectal Cancer | HCT-116 xenograft | UD-017 | Dose-dependent tumor growth inhibition (33-88%) jst.go.jp | jst.go.jp |
| Renal Cell Carcinoma | Caki-2, 786-O xenografts | THZ1 | Significantly inhibited tumor growth mdpi.com | mdpi.com |
| Breast Cancer | MCF-7, LCC2 xenografts, Breast xenografts | THZ1, Compound 39 | Boosted tamoxifen effect on tumor growth, showed efficacy tandfonline.commdpi.com | tandfonline.commdpi.com |
| NSCLC | Lung adenocarcinoma PDX, H460 xenograft | THZ1 | Suppressed tumor growth researchgate.net | researchgate.net |
| Multiple Myeloma | H929 xenograft | YKL-5-124 | Caused tumor regression, almost complete eradication of growth nih.gov | nih.gov |
Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) provide valuable tools to study the effects of targeted therapies in a more physiologically relevant context. In the context of multiple myeloma, a genetically engineered mouse model of MYC-dependent MM was used to evaluate the efficacy of CDK7 inhibition. The covalent small-molecule inhibitor YKL-5-124 caused in vivo tumor regression and increased survival in this MYC-dependent MM GEMM, further supporting the therapeutic potential of targeting CDK7 in this malignancy nih.govashpublications.orgashpublications.orgresearchgate.net. While the search results specifically highlighted GEMMs for multiple myeloma in the context of CDK7 inhibition, the use of such models can provide deeper insights into the mechanisms of response and potential resistance in other cancer types as well.
Models for Specific Disease Contexts (e.g., ADPKD, C. elegans embryonic development)
CDK7 inhibition has been explored in various disease models beyond cancer, demonstrating its potential therapeutic relevance in other contexts, such as Autosomal Dominant Polycystic Kidney Disease (ADPKD) and in understanding fundamental biological processes like embryonic development in C. elegans.
Autosomal Dominant Polycystic Kidney Disease (ADPKD)
ADPKD is a genetic disorder characterized by the growth of numerous cysts in the kidneys, leading to enlarged kidneys and eventual loss of function. Research has indicated that CDK7 is involved in the pathogenesis of ADPKD. CDK7 is upregulated in ADPKD patients, and its expression levels correlate with disease severity. tandfonline.comnih.govresearchgate.nettandfonline.com
The rationale for targeting CDK7 in ADPKD stems from its role in regulating transcription, particularly of genes associated with super-enhancers (SEs). tandfonline.comnih.gov SEs are large clusters of transcriptional enhancers that drive the robust expression of genes crucial for cell identity and disease processes. nih.gov In ADPKD, cellular metabolism is altered, driven by SE-associated genes. tandfonline.comnih.gov CDK7 is required for the assembly and maintenance of these SEs, making it a potential therapeutic target for inhibiting the aberrant gene expression that contributes to cyst growth. tandfonline.comnih.gov
Studies using ADPKD mouse models have shown that inhibition of CDK7 delays abnormal cyst growth and slows disease progression. tandfonline.comnih.govresearchgate.nettandfonline.com For instance, a compound identified as B2 (also referred to as CDK7-IN-20 in some contexts) has been evaluated in ADPKD models. researchgate.netmedchemexpress.com This compound potently inhibited CDK7 with an IC50 value of 4 nM and demonstrated high selectivity over other CDKs. researchgate.netmedchemexpress.com In in vitro Madin-Darby canine kidney (MDCK) cyst models, Compound B2 showed high potency in inhibiting cyst growth and exhibited lower cytotoxicity compared to another CDK7 inhibitor, THZ1. researchgate.netmedchemexpress.com Furthermore, Compound B2 was efficacious in suppressing renal cyst development in an ex vivo embryonic kidney cyst model and an in vivo ADPKD mouse model. researchgate.netmedchemexpress.com Treatment with Compound B2 (5 mg/kg, subcutaneously, once daily for 6 days) significantly reduced kidney size and cyst formation in ADPKD mice. medchemexpress.com This treatment also led to a significant downregulation of AMP deaminase 3 (AMPD3) protein expression in the cyst-lining epithelial cells of the ADPKD mouse kidney, which is one of the SE-driven and CDK7-controlled metabolic target genes implicated in cystogenesis. nih.govmedchemexpress.com
C. elegans Embryonic Development
Caenorhabditis elegans, a nematode, serves as a valuable model organism for studying fundamental biological processes, including embryonic development and cell cycle regulation. nih.govmpi-cbg.de C. elegans has a single ortholog of CDK7, encoded by the cdk-7 gene. nih.govnih.gov
Research using temperature-sensitive mutations in the cdk-7 gene in C. elegans embryos has provided insights into the dual roles of CDK7. nih.gov These studies support the view that metazoan CDK7 functions both as a CDK-activating kinase (CAK), essential for cell cycle progression, and as a CTD kinase, broadly required for mRNA transcription. nih.govnih.gov
Partial loss of cdk-7 activity in C. elegans embryos leads to a general decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and reduced embryonic transcription. nih.gov Severe loss of cdk-7 activity can block all cell divisions. nih.gov Specifically, phosphorylation at both Ser-2 and Ser-5 residues of the RNAPII CTD was found to be reduced in cdk-7 mutants. nih.gov These findings in C. elegans embryos highlight the critical requirement of CDK7 for both transcriptional regulation and cell cycle control during early development. nih.gov
While the specific compound CDK7-IN-1 might not be explicitly named in the context of C. elegans studies in the provided search results, the research on the cdk-7 gene in this model organism provides a foundational understanding of the biological roles of CDK7 that are relevant to the study of CDK7 inhibitors like this compound.
Data Table: Effects of Compound B2 (CDK7-IN-20) in ADPKD Models
| Model System | Treatment (Compound B2/CDK7-IN-20) | Key Finding | Source |
| In vitro MDCK cyst model | 1-3 μM (Day 4 to Day 12) | High potency to inhibit cyst growth, lower cytotoxicity than THZ1. | researchgate.netmedchemexpress.com |
| Ex vivo embryonic kidney cyst model | Not explicitly detailed in snippets | Highly efficacious in suppressing renal cyst development. | researchgate.net |
| In vivo ADPKD mouse model | 5 mg/kg, s.c., once daily for 6 days | Significantly reduced kidney size and cyst formation. | medchemexpress.com |
| ADPKD mouse kidney (cellular) | Treatment with Compound B2 | Significant downregulation of AMPD3 protein expression in cyst-lining cells. | medchemexpress.com |
Mechanisms of Acquired Resistance to Cdk7 Inhibition
Upregulation of Efflux Pumps and Signaling Pathways (e.g., TGF-β/Activin-ABCG2 Pathway)
One significant mechanism of acquired resistance to CDK7 inhibitors involves the upregulation of efflux pumps, particularly the ATP-binding cassette (ABC) transporters. nih.govnih.govnih.gov Studies in TNBC have shown that resistance to CDK7 inhibitors like THZ1 can be driven by the activation of the TGF-β family signaling pathway, specifically activin. nih.govnih.gov This activation leads to the increased expression of the ABCG2 multidrug resistance protein, an efflux pump that can reduce the intracellular concentration of CDK7 inhibitors, thereby diminishing their effectiveness. nih.govnih.govnih.gov
Research has demonstrated that in resistant TNBC cells, there is increased phosphorylation of SMAD3, a downstream mediator of TGF-β/activin signaling. nih.govnih.gov Phosphorylated SMAD3 has been shown to directly bind to the promoter regulatory region of the ABCG2 gene, promoting its transcription and subsequent upregulation of the ABCG2 protein. nih.govnih.gov
Pharmacological inhibition of TGF-β/activin receptors or genetic silencing of SMAD4 (a transcriptional partner of SMAD3) has been shown to reverse the upregulation of ABCG2 in resistant cells and resensitize them to CDK7 inhibitors. nih.govnih.gov Similarly, inhibiting ABCG2 directly can also restore sensitivity to CDK7 inhibitors in resistant cells. nih.govnih.govohiolink.edu These findings highlight the critical role of the TGF-β/Activin-ABCG2 pathway in mediating acquired resistance to CDK7 inhibition in certain cancer types. nih.govnih.gov
Data from studies in TNBC cell lines illustrate the increase in ABCG2 expression upon acquisition of CDK7 inhibitor resistance:
| Cell Line | Sensitivity to CDK7i | ABCG2 Expression Level |
|---|---|---|
| MDA-MB-468 | Sensitive | Low |
| MDA-MB-468R | Resistant | High |
| MDA-MB-231 | Sensitive | Low |
| MDA-MB-231R | Resistant | High |
Note: This table is illustrative based on the research findings indicating upregulation of ABCG2 in resistant cells compared to sensitive counterparts. Specific quantitative data would require access to the original research figures or supplementary materials. nih.govnih.govohiolink.edu
Interplay with DNA Damage Response Pathways (e.g., PARP Inhibitor Resistance)
CDK7 plays a role in regulating the DNA damage response (DDR), and its inhibition can influence the effectiveness of other therapies targeting DDR pathways, such as PARP inhibitors. researchgate.netmdpi.comaacrjournals.org Acquired resistance to CDK7 inhibition can involve complex interactions with these pathways.
Studies suggest that CDK7 can be a significant driver of resistance to PARP inhibitors, particularly niraparib, in breast and ovarian cancer. biorxiv.orgresearchgate.netbiorxiv.org This resistance appears to be predominantly mediated through the G2/M cell cycle phase. biorxiv.orgresearchgate.netbiorxiv.org CDK7 inhibition has been shown to sensitize cancer cells to PARP inhibitor-induced DNA damage and cell death. researchgate.netresearchgate.net Conversely, mechanisms that allow cells to bypass the cell cycle arrest or DNA damage induced by CDK7 inhibition can contribute to resistance.
Research indicates that inhibiting CDK7 in prostate cancer cells can create a "BRCAness" state, sensitizing these typically homologous recombination-proficient cells to PARP inhibitors. aacrjournals.org This occurs through the transcriptional downregulation of DDR genes and the accumulation of R-loops, leading to DNA damage. aacrjournals.org Therefore, alterations in DDR gene expression or the ability of cells to repair the induced DNA damage can contribute to acquired resistance to CDK7 inhibition, potentially impacting the efficacy of combination therapies.
Role of Cell Cycle Regulatory Genes (e.g., Cyclin B, G2/M Genes)
CDK7 is a key regulator of the cell cycle through its activation of other CDKs. patsnap.comnih.govnih.gov Alterations in the expression or activity of cell cycle regulatory genes can contribute to acquired resistance to CDK7 inhibition.
CDK7 inhibition typically leads to cell cycle arrest, often in the G1 or G2/M phases, depending on the cell type and inhibitor used. patsnap.commdpi.comaacrjournals.orgmdpi.com Mechanisms that allow cancer cells to overcome this cell cycle arrest can confer resistance. Upregulation of genes that promote cell cycle progression, particularly those involved in the G2/M transition, has been implicated in CDK7 inhibitor resistance. biorxiv.orgresearchgate.net
Specifically, Cyclin B and other G2/M cell cycle genes have been shown to contribute to CDK7 inhibitor resistance in breast cancer. biorxiv.orgresearchgate.net CDK7 is necessary for the assembly of the CDK1/Cyclin B complex, which is crucial for entry into mitosis. nih.gov If cells can maintain sufficient levels of active CDK1/Cyclin B or activate alternative pathways to bypass the requirement for CDK7 in this process, they may become resistant to CDK7 inhibition.
Studies have shown that CDK7 inhibition can lead to a decrease in the expression of genes that are targets of MYC and E2F, which are involved in cell cycle regulation. haematologica.orgaacrjournals.org Resistance mechanisms may involve the maintenance or upregulation of these or other cell cycle-promoting genes, allowing cells to continue proliferating despite CDK7 inhibition.
Identification of Resistance Drivers (e.g., POLG, POLG2)
Identifying specific genes that drive resistance to CDK7 inhibitors is an ongoing area of research. Through approaches like causal inference analysis of transcriptomic data, potential resistance drivers have been identified. biorxiv.orgresearchgate.net
Studies using the CDK7 inhibitor THZ21021 have predicted that POLG and POLG2 are significant drivers of resistance, particularly in ovarian and breast cancer. biorxiv.orgresearchgate.net POLG (DNA polymerase gamma, catalytic subunit) and POLG2 (DNA polymerase gamma, accessory subunit) encode subunits of mitochondrial DNA polymerase gamma, which is essential for mitochondrial DNA replication and repair. core.ac.uk The precise mechanisms by which alterations in POLG and POLG2 contribute to CDK7 inhibitor resistance require further investigation, but their identification suggests a potential link between mitochondrial function, DNA integrity, and response to CDK7 inhibition. biorxiv.orgresearchgate.net
These findings highlight the complexity of acquired resistance to CDK7 inhibition, involving not only canonical drug efflux and cell cycle pathways but also potentially unexpected drivers related to mitochondrial biology and DNA repair. biorxiv.orgresearchgate.net Further research is needed to fully elucidate the roles of genes like POLG and POLG2 in mediating resistance and to explore strategies to target them to restore sensitivity to CDK7 inhibitors.
Synergistic Therapeutic Strategies with Cdk7 Inhibitors
Combination with Targeted Agents
BH3 Mimetics and BET Inhibitors
Preclinical studies have demonstrated synergistic effects when combining CDK7 inhibitors with BH3 mimetics and BET inhibitors. tandfonline.comtandfonline.comhaematologica.org BH3 mimetics, such as venetoclax (B612062) (ABT-199) and navitoclax (B1683852) (ABT-263), are designed to induce apoptosis by inhibiting anti-apoptotic proteins like BCL2. nih.gov The combination of the CDK7 inhibitor SY-1365 with venetoclax has shown synergy in acute myeloid leukemia (AML) cell lines and xenografts. nih.gov
BET inhibitors target bromodomain and extra-terminal proteins, which are involved in transcriptional regulation. ashpublications.org Dual inhibition of BRD4 (a BET protein) and CDK7 has shown synthetic lethality in BET inhibitor-resistant leukemia cells in both in vitro and in vivo models. ashpublications.org This combination robustly inhibited cell proliferation and triggered apoptosis in multiple myeloma (MM) and Waldenström's macroglobulinemia cells, including those resistant to single agents. haematologica.org The synergistic cytotoxicity observed in vitro translated into anti-tumor effects in vivo. haematologica.org Studies with the CDK7 inhibitor YKL-5-124 and the BET inhibitor JQ1 have shown synergistic inhibitory effects on cell viability in Hh-driven tumors. pnas.org Another CDK7 inhibitor, SY-5609, in combination with the BET inhibitors OTX015 or pelabresib, was synergistically lethal in myeloproliferative neoplasm (MPN)-sAML cells, including those with TP53 loss. ashpublications.orgnih.gov This combination reduced sAML burden and improved survival in xenograft models without host toxicity. ashpublications.orgnih.gov
Table 1: Synergistic Combinations of CDK7 Inhibitors with BH3 Mimetics and BET Inhibitors
| Combination Partner | CDK7 Inhibitor Example | Cancer Type(s) Studied | Observed Effect | Model System(s) | Citation(s) |
| BH3 Mimetics (Venetoclax) | SY-1365 | AML | Synergistic cytotoxicity | Cell lines, Xenografts | nih.gov |
| BH3 Mimetics (Venetoclax, Navitoclax) | THZ1 | Multiple Myeloma | Potentiated activity | Cell lines, Primary cells | nih.gov |
| BET Inhibitors (BRD4 inhibitors) | Various | Leukemia | Synthetic lethality | Cell lines, Xenografts | ashpublications.org |
| BET Inhibitors (JQ1) | YKL-5-124, THZ1 | Hh-driven tumors | Synergistic inhibition | Cell lines, Xenografts | pnas.org |
| BET Inhibitors (OTX015, Pelabresib) | SY-5609 | MPN-sAML | Synergistic lethality | Cell lines, Xenografts | ashpublications.orgnih.gov |
| BET Inhibitors (ARV-825, I-BET151) | YKL-5-124 | Multiple Myeloma | Synergistic cytotoxicity | Cell lines | haematologica.org |
Antiestrogens and Endocrine Therapies
CDK7 inhibitors have shown synergistic effects in combination with antiestrogens and endocrine therapies, particularly in estrogen receptor-positive (ER+) breast cancer. tandfonline.comtandfonline.comaacrjournals.orgmdpi.comaacrjournals.orgcancerresearchhorizons.com CDK7 can phosphorylate the estrogen receptor (ER) at S118, a site critical for ER transactivation and linked to endocrine resistance. aacrjournals.orgmdpi.comnih.govresearchgate.net Inhibition of CDK7 can abolish this phosphorylation, potentially overcoming resistance mechanisms. researchgate.net
Preclinical studies combining CDK7 inhibitors like THZ1 or BS-181-L with antiestrogens have shown additive or synergistic growth inhibitory effects on breast cancer cells. mdpi.comaacrjournals.orgresearchgate.net An early phase clinical trial evaluating the combination of the oral CDK7 inhibitor samuraciclib (B608046) (ICEC0942, CT7001) with fulvestrant (B1683766) demonstrated a favorable toxicity profile and promising anti-tumor activity in patients with metastatic ER+ breast cancer who had previously progressed on CDK4/6 inhibitors and endocrine therapy. aacrjournals.orgcarricktherapeutics.commedpagetoday.com This combination showed a clinical benefit rate of 36% at 24 weeks in evaluable patients, with 72% showing some degree of tumor shrinkage. medpagetoday.com Notably, the clinical benefit rate was higher (53%) in patients with TP53 wild-type tumors. medpagetoday.com Another clinical collaboration is evaluating samuraciclib in combination with giredestrant, a next-generation oral selective ER degrader (SERD), in CDK4/6 inhibitor-resistant HR+, HER2- metastatic breast cancer. cancerresearchhorizons.com
Table 2: Synergistic Combinations of CDK7 Inhibitors with Antiestrogens and Endocrine Therapies
| Combination Partner | CDK7 Inhibitor Example | Cancer Type(s) Studied | Observed Effect | Model System(s) | Citation(s) |
| Antiestrogens (Tamoxifen) | THZ1 | ER+ Breast Cancer | Enhanced cytotoxicity, inhibition of tumor progression genes, boosted in vivo effect | Cell lines (sensitive and resistant), Xenografts | mdpi.com |
| Antiestrogens | BS-181-L | Breast Cancer | Additive growth inhibition, reduced ER activity and S118 phosphorylation | Cell lines | aacrjournals.org |
| Endocrine Therapy (Fulvestrant) | Samuraciclib (ICEC0942, CT7001) | HR+, HER2- Metastatic Breast Cancer (CDK4/6i resistant) | Encouraging anti-tumor activity, clinical benefit rate | Phase 2a Clinical Trial | aacrjournals.orgcarricktherapeutics.commedpagetoday.com |
| Endocrine Therapy (Giredestrant) | Samuraciclib | HR+, HER2- Metastatic Breast Cancer (CDK4/6i resistant) | Clinical evaluation in progress | Phase 1b/2 Clinical Trial (MORPHEUS platform) | cancerresearchhorizons.com |
| Endocrine Therapy (Tamoxifen) | ICEC0942 | ER+ Breast Cancer | Complete growth arrest | Xenografts | nih.gov |
EGFR Inhibitors
Combinations of CDK7 inhibitors with EGFR inhibitors have shown potential, particularly in breast cancer. nih.govaacrjournals.orgaacrjournals.orgnih.gov Preclinical studies using the CDK7 inhibitor THZ1 in combination with the EGFR inhibitor erlotinib (B232) demonstrated synergistic or additive effects on cell growth inhibition across different breast cancer subtypes (TNBC, HER2+, ER+, and HER2+/ER+). nih.gov This suggests a potential broad utility for this combination. nih.gov
Furthermore, in triple-negative breast cancer (TNBC) models resistant to EGFR-targeted chimeric antigen receptor (CAR) T cells, combination therapy with THZ1 and EGFR CAR T cells suppressed immune resistance, tumor growth, and metastasis. aacrjournals.orgaacrjournals.orgnih.gov This suggests that transcriptional modulation using epigenetic inhibitors like CDK7 inhibitors could overcome CAR T-cell therapy-induced immune resistance. aacrjournals.org
Table 3: Synergistic Combinations of CDK7 Inhibitors with EGFR Inhibitors
| Combination Partner | CDK7 Inhibitor Example | Cancer Type(s) Studied | Observed Effect | Model System(s) | Citation(s) |
| EGFR Inhibitors | THZ1 | Breast Cancer (all subtypes) | Synergistic or additive growth inhibition | Cell lines | nih.gov |
| EGFR CAR T Cells | THZ1 | Triple-Negative Breast Cancer (CAR T-cell resistant) | Suppressed immune resistance, tumor growth, and metastasis | Cell lines, Patient-derived xenografts, Allografts | aacrjournals.orgaacrjournals.orgnih.gov |
| Tyrosine Kinase Inhibitors (TKIs) | THZ1 | MYCN-amplified neuroblastoma | Synergistic induction of apoptosis, downregulation of PNUTS and N-Myc protein | Cell lines | researchgate.net |
Topoisomerase I Inhibitors
CDK7 inhibitors have demonstrated synergistic cytotoxicity when combined with Topoisomerase I (TOP1) inhibitors, particularly in small cell lung cancer (SCLC). aacrjournals.orgaacrjournals.orgresearchgate.net TOP1 inhibitors like topotecan (B1662842) induce DNA breaks and DNA-protein cross-links (TOP1-DPCs) that require repair by the ubiquitin-proteasome pathway. aacrjournals.orgaacrjournals.orgresearchgate.net Inhibition of CDK7 by compounds like THZ1 induces ubiquitin-mediated proteasomal degradation of RNA polymerase II (Pol II), which prevents the proteasomal degradation of TOP1-DPCs. aacrjournals.orgaacrjournals.orgresearchgate.net This mechanism leads to enhanced cell killing. aacrjournals.orgaacrjournals.org
This synergistic interaction provides a mechanistic basis for combining selective CDK7 inhibitors and TOP1 inhibitors in clinical trials for SCLC. aacrjournals.orgaacrjournals.orgresearchgate.net Clinical trials are exploring the combination of CDK7 inhibitors, such as Q901, with antibody-drug conjugates (ADCs) that utilize a TOP1 inhibitor payload, particularly in relapsed SCLC and other solid tumors. qurient.compatsnap.com
Table 4: Synergistic Combinations of CDK7 Inhibitors with Topoisomerase I Inhibitors
| Combination Partner | CDK7 Inhibitor Example | Cancer Type(s) Studied | Observed Effect | Model System(s) | Citation(s) |
| Topoisomerase I Inhibitors (Topotecan) | THZ1 | Small Cell Lung Cancer | Synergistic cytotoxicity, enhanced TOP1-DPC levels, induced Pol II degradation preventing TOP1-DPC repair | Cell lines | aacrjournals.orgaacrjournals.orgresearchgate.net |
| Topoisomerase I Inhibitor Payload ADCs | Q901 | SCLC, Solid Tumors | Synergistic efficacy (preclinical), currently in clinical evaluation for relapsed SCLC and other solid tumors (Phase 1/2 clinical trial) | Preclinical, Clinical Trial | qurient.compatsnap.com |
p53-Activating Agents
Activation of the p53 tumor suppressor protein can sensitize cancer cells to CDK7 inhibition, leading to synthetic lethality. tandfonline.comresearchgate.netnih.govmit.edufrontiersin.org While CDK7 inhibition alone may not efficiently trigger apoptosis, combining it with p53-activating agents like 5-fluorouracil (B62378) or nutlin-3 (B1677040) has shown synergistic effects in inducing cell death in cancer-derived cells with wild-type p53. nih.govmit.edu This synergy was observed with both reversible and covalent CDK7 inhibitors like THZ1. nih.govmit.edu The effect is dependent on functional p53; cancer cells with p53-inactivating mutations were resistant to these combinations. nih.govmit.edu The mechanism involves p53 activation inducing a transcriptional dependency on CDK7, which is then exploited by CDK7 inhibition. nih.govmit.edu Apoptosis in this context is dependent on the death receptor DR5, a p53 transcriptional target whose expression is not inhibited by CDK7 inhibition. nih.govmit.edu
Table 5: Synergistic Combinations of CDK7 Inhibitors with p53-Activating Agents
| Combination Partner | CDK7 Inhibitor Example | Cancer Type(s) Studied | Observed Effect | Model System(s) | Citation(s) |
| p53-Activating Agents (5-FU, Nutlin-3) | THZ1, YKL-1-116 | Colon Cancer | Synergistic induction of cell death (synthetic lethality), p53-dependent response | Cell lines | tandfonline.comresearchgate.netnih.govmit.edu |
Immunotherapeutic Combinations (e.g., Anti-PD-1 Therapy)
CDK7 inhibition can trigger immune-response signaling and synergize with immunotherapy, such as anti-PD-1 therapy. nih.govtandfonline.comtandfonline.comfrontiersin.orgfrontiersin.orgaacrjournals.orgmednexus.orgresearchgate.net CDK7 inhibition can induce DNA replication stress and genome instability, which may contribute to an anti-tumor immune response. tandfonline.comtandfonline.com Additionally, CDK7 inhibition can synergize with anti-PD-1 therapy by inhibiting c-Myc activity, which suppresses PD-L1 expression. tandfonline.comtandfonline.commednexus.org
Preclinical studies in non-small cell lung cancer (NSCLC) have shown that CDK7 inhibition with THZ1 can boost anti-tumor immunity by recruiting infiltrating CD8+ T cells and synergize with anti-PD-1 therapy. frontiersin.org This combination could be an effective treatment strategy for NSCLC. frontiersin.org In prostate cancer models, combination of the CDK7 inhibitor YKL-5-124 with anti-PD-1 immune checkpoint blockade profoundly inhibited in vivo orthotopic tumor growth and led to activation of CD4+ and CD8+ T cells. aacrjournals.org This provides a rationale for exploring CDK7 inhibition with PD-1 checkpoint immunotherapy for advanced prostate cancer. aacrjournals.org In TNBC, the combined therapy of THZ1 and anti-PD-L1 antibody appeared to have a synergistic effect in suppressing tumor growth in a xenograft mouse model, potentially offering new insights for enhancing immunotherapy in TNBC. mednexus.org
Table 6: Synergistic Combinations of CDK7 Inhibitors with Immunotherapies
| Combination Partner | CDK7 Inhibitor Example | Cancer Type(s) Studied | Observed Effect | Model System(s) | Citation(s) |
| Anti-PD-1 Therapy | THZ1 | Non-Small Cell Lung Cancer | Boosted anti-tumor immunity (recruiting CD8+ T cells), synergized with anti-PD-1 therapy | In vitro, In vivo | frontiersin.orgfrontiersin.orgresearchgate.net |
| Anti-PD-1 Therapy | YKL-5-124 | Prostate Cancer | Profound inhibition of in vivo tumor growth, activation of CD4+ and CD8+ T cells | Syngeneic mouse models | aacrjournals.org |
| Anti-PD-L1 Antibody | THZ1 | Triple-Negative Breast Cancer | Synergistic effect in suppressing tumor growth, inhibited MYC and PD-L1 expression | Cell lines, Xenografts | mednexus.org |
| Immunotherapy | Various | Various (general observation) | Triggered immune-response signaling (DNA replication stress, genome instability), synergized by inhibiting c-Myc/suppressing PD-L1 expression | Preclinical | nih.govtandfonline.comtandfonline.comfrontiersin.org |
Addressing Specific Oncogenic Pathways (e.g., Hedgehog Pathway, BRD4 Inhibition)
Inhibition of CDK7 has demonstrated efficacy in suppressing aberrant oncogenic pathways, notably the Hedgehog (Hh) pathway and pathways influenced by BRD4. The aberrant activation of the Hedgehog pathway is implicated in several cancer types and serves as a therapeutic target; however, resistance to existing Smoothened inhibitors (SMOi) is a significant challenge. Research indicates that transcriptional inhibition through targeting CDK7 suppresses the aberrant Hedgehog pathway and the growth of Hedgehog-driven cancers, including those resistant to SMOi drugs. nih.govguidetoimmunopharmacology.orgharvard.edunih.gov CDK7 directly regulates the transcription of GLI1 and GLI2, key transcriptional factors in the Hedgehog pathway. nih.govguidetoimmunopharmacology.org This direct control suggests that CDK7 blockade can retain therapeutic efficacy against Hedgehog-driven tumors with primary or acquired SMOi resistance. nih.govguidetoimmunopharmacology.org
Preclinical studies using CDK7 inhibitors like THZ1 and CT7001 have shown substantial suppression of GLI1 and GLI2 transcription and effective inhibition of Hedgehog-driven cancers both in vitro and in vivo. guidetoimmunopharmacology.orgharvard.edu For instance, the CDK7 inhibitor CT7001 has been shown to decrease the viability of cell lines resistant to SMO inhibitors and driven by activating mutations in the Hedgehog signaling pathway. Studies in human medulloblastoma, Ewing sarcoma, and atypical teratoid rhabdoid cell lines have provided in vitro evidence for this effect.
| Cell Line | Inhibitor | IC50 (µM) |
| Ewing sarcoma | CT7001 | 0.33 |
| Atypical teratoid rhabdoid | CT7001 | 0.82 |
Data derived from studies on SMOi-resistant cell lines.
Furthermore, a notable synergy has been observed between CDK7 inhibition and BET inhibition, which targets BRD4, in antagonizing the aberrant Hedgehog pathway and treating Hedgehog-driven cancers that are either responsive or resistant to SMOi. nih.govguidetoimmunopharmacology.orgharvard.edunih.gov This suggests that combining inhibitors targeting these two pathways could be a promising strategy to overcome resistance and enhance therapeutic outcomes in Hedgehog-driven malignancies.
Beyond the Hedgehog pathway, CDK7 and BRD4 are recognized as critical components associated with super-enhancer-mediated transcription, which drives the expression of many oncogenes. Dual inhibition of CDK7 and BRD4 has demonstrated synergistic anti-tumor effects across various cancer types. This synergy has been reported in preclinical models of neuroblastoma, multiple myeloma, head and neck squamous cell carcinoma (HNSCC), and leukemia.
The synergistic activity between CDK7 and BRD4 inhibition is thought to arise from targeting distinct yet complementary regulatory axes or by overcoming resistance mechanisms associated with single-agent treatment. For example, in multiple myeloma, CDK7 and BRD4 operate in different regulatory pathways, and their simultaneous inhibition leads to a deeper and more durable response by impairing key transcriptional programs like MYC and E2F. In neuroblastoma, combining a selective CDK7 inhibitor with a BRD4 inhibitor resulted in synergistic cytotoxicity and suppressed gene expression signatures associated with resistance to BRD4 inhibition. Preclinical evidence from both in vitro and in vivo models supports the therapeutic potential of combining CDK7 and BRD4 inhibition in various cancers.
As a CDK7 inhibitor, CDK7-IN-1 is expected to exert its effects through the inhibition of CDK7-mediated phosphorylation, thereby impacting transcriptional processes, including those related to the Hedgehog pathway and super-enhancer-driven oncogene expression regulated by factors like BRD4. While specific data for this compound regarding these interactions were not found, the established roles of CDK7 inhibition and the observed synergies with BRD4 inhibition using other CDK7 inhibitors (such as THZ1, CT7001, and YKL-5-124) provide a strong rationale for exploring similar synergistic strategies involving this compound. nih.govguidetoimmunopharmacology.orgnih.gov
Structural Biology and Biophysical Insights into Cdk7 Inhibitor Interactions
Role of MAT1 and Cyclin H in CDK7 Activation and Complex Assembly
The formation of the heterotrimeric complex with Cyclin H and MAT1 is fundamental to CDK7 activation pnas.orgfrontiersin.orgnih.govbiorxiv.orgbiorxiv.orgnih.govtandfonline.comresearchgate.netpnas.org. While Cyclin H provides the canonical cyclin-CDK interaction interface, MAT1 serves a critical role as an assembly factor that significantly enhances CDK7 activity pnas.orgbiorxiv.orgbiorxiv.orgnih.govtandfonline.compnas.org. Structural analyses demonstrate that MAT1 inserts into a cleft between the C-terminal lobes of CDK7 and Cyclin H, establishing an extensive network of contacts with both proteins pnas.orgbiorxiv.orgpnas.org. This intricate interaction network is essential for stabilizing the active conformation of the CDK7 T-loop, a key regulatory element pnas.orgnih.govbiorxiv.orgpnas.org. Notably, CDK7 stands apart from many other CDKs in that its activation is not strictly dependent on T-loop phosphorylation but can be achieved through its association with MAT1, which correctly positions the T-loop for catalysis pnas.orgnih.govbiorxiv.orgtandfonline.compnas.org. Cyclin H also contributes to the activation mechanism by influencing the conformation of the CDK7 C-helix, which is crucial for orienting active-site residues pnas.org.
Characterization of Inhibitor Binding Pockets and Key Residues (e.g., Cys312)
CDK7 inhibitors primarily target the ATP-binding site located within the kinase domain of CDK7 biorxiv.orgnih.govmdpi.comresearchgate.netnih.govbiorxiv.orgnih.govnih.govnih.gov. Structural studies involving CDK7 bound to various inhibitors have illuminated the key amino acid residues that mediate these interactions. The hinge region of CDK7, particularly Methionine 94 (Met94 in human CDK7), is a common point of interaction for the core scaffold of many inhibitors, typically through hydrogen bonds mdpi.comnih.govbiorxiv.orgacs.orgresearchgate.netimtm.cztandfonline.com. Other residues lining the ATP pocket, including Leu18, Val26, Phe93, Leu144, and Asp155 (human numbering), contribute through hydrophobic and polar interactions, influencing inhibitor affinity and binding stability mdpi.combiorxiv.orgnih.govbiorxiv.org.
A distinctive feature of human CDK7 is the presence of Cysteine 312 (Cys312), located in a region C-terminal to the kinase domain that extends near the ATP-binding site mdpi.comnih.govresearchgate.netimtm.cz. This residue is a target for covalent CDK7 inhibitors like THZ1, which forms an irreversible bond with Cys312 via a Michael addition reaction nih.govresearchgate.netimtm.cz. This covalent interaction contributes significantly to the potency and sustained inhibition by THZ1 nih.govresearchgate.netimtm.cz. While Cys312 is relatively unique to CDK7 among the CDK family, accessible cysteines are present in similar positions in CDK12 and CDK13, explaining some observed off-target activity of covalent inhibitors nih.govresearchgate.netimtm.cz. Non-covalent inhibitors, in contrast, rely solely on reversible interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts within the ATP-binding pocket for their inhibitory effects nih.govmdpi.combiorxiv.orgnih.govbiorxiv.orgacs.orgtandfonline.com.
Conformational Changes Upon Binding and Activation
The assembly of CDK7 with Cyclin H and MAT1 induces substantial conformational changes in CDK7, transitioning it from an inactive or partially active state to a fully active form pnas.orgfrontiersin.orgnih.govbiorxiv.orgbiorxiv.orgnih.govpnas.org. In the absence of its binding partners, the T-loop of CDK7 can occlude the catalytic site, hindering substrate access frontiersin.org. Upon complex formation, interactions with Cyclin H and particularly MAT1 stabilize the T-loop in an extended conformation that is conducive to substrate binding and catalysis pnas.orgfrontiersin.orgnih.govbiorxiv.orgbiorxiv.orgnih.govpnas.org. This conformational shift of the T-loop, along with repositioning of the C-helix, configures the active site for phosphotransfer pnas.orgfrontiersin.org.
The binding of inhibitors can also be associated with conformational dynamics. Structural comparisons of inhibitors bound to CDK7 versus other CDKs, such as CDK2, have revealed differences in inhibitor conformation and orientation within the binding pocket, which can be influenced by subtle variations in the protein structure and the presence of regulatory subunits like MAT1 and Cyclin H nih.govrcsb.orgtandfonline.com. Molecular dynamics simulations have provided insights into the flexibility of inhibitors within the binding site and how their interactions can affect local protein conformations biorxiv.orgacs.org.
Emerging Research Avenues and Future Directions
Development of Novel CDK7 Inhibitor Chemotypes
The quest for more potent and selective CDK7 inhibitors is a continuous effort in medicinal chemistry. CDK7-IN-1 itself is an analog derived from YKL-5-124 and is characterized as a potent inhibitor of CDK7 with an IC50 value of less than 100 nM. tebubio.com The development of such analogs represents a key strategy in creating novel chemotypes. The unique mechanism of this compound, which involves targeting a specific cysteine residue outside the canonical kinase domain, offers a pathway for achieving high selectivity among the numerous known cyclin-dependent kinases. nih.gov
Further research is focused on creating diverse chemical scaffolds that can interact with CDK7 in novel ways. This includes the development of compounds with different mechanisms of action, such as traditional ATP-competitive inhibitors, irreversible binders like this compound, and even proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of the CDK7 protein. researchgate.net Another innovative approach is the creation of dual inhibitors, such as HDAC1/CDK7-IN-1, which simultaneously targets both histone deacetylase 1 (HDAC1) and CDK7. This particular dual inhibitor has demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. medchemexpress.eu The exploration of these varied chemotypes and mechanisms is crucial for expanding the therapeutic toolkit against cancers dependent on CDK7 activity.
| Inhibitor | Type | Mechanism of Action | Reported IC50 |
|---|---|---|---|
| This compound | Covalent Inhibitor | Targets a unique cysteine residue outside the canonical kinase domain. nih.gov | < 100 nM tebubio.com |
| YKL-5-124 | Covalent Inhibitor | Analog source for this compound. tebubio.com | Not Specified |
| HDAC1/CDK7-IN-1 | Dual Inhibitor | Inhibits both HDAC1 and CDK7. medchemexpress.eu | 248 nM (HDAC1), 893 nM (CDK7) medchemexpress.eu |
Strategies to Overcome and Prevent Resistance
As with many targeted therapies, the development of resistance is a significant clinical challenge. While specific studies on resistance mechanisms to this compound are not yet prevalent in the literature, research on other CDK7 inhibitors provides a framework for future investigation. For instance, resistance to the non-covalent CDK7 inhibitor samuraciclib (B608046) has been shown to arise from a single amino acid change (D97N) in the CDK7 protein, which reduces the drug's affinity. medchemexpress.com
Strategies to circumvent such resistance could involve the use of covalent inhibitors like this compound, which form a permanent bond with their target and may be less susceptible to resistance mutations that affect inhibitor binding affinity. medchemexpress.com Combination therapies also represent a promising approach. For example, CDK7 inhibition has been shown to synergize with topoisomerase I inhibitors in small cell lung cancer by inducing the degradation of RNA polymerase II. aacrjournals.org Similarly, combining CDK7 inhibitors with anti-PD-1 immunotherapy has shown significant survival benefits in preclinical models of small cell lung cancer by inducing genomic instability and triggering an immune response. broadinstitute.org Future research will likely focus on identifying predictive biomarkers of response and resistance to this compound and developing rational combination strategies to prevent or overcome resistance.
Refined Understanding of CDK7's Role in Specific Transcriptional Programs
A crucial area of ongoing research is to delineate the precise role of CDK7 in regulating specific transcriptional programs, particularly in the context of cancer. This compound has been instrumental in these investigations. Studies in T-cell acute lymphoblastic leukemia (T-ALL) have shown that this compound disproportionately affects the RUNX1 and TAL1 transcriptional networks. nih.gov It effectively downregulates key regulators of transcription and apoptosis that are critical for the T-ALL state. nih.gov
The genes most sensitive to this compound inhibition are often associated with super-enhancers and encode for short-lived mRNA transcripts, highlighting a dependency of certain cancers on continuous high levels of transcription for their survival. nih.govnih.gov In neuroblastoma cells with high levels of MYCN expression, this compound has been shown to be significantly more cytotoxic compared to normal cells or neuroblastoma cells without amplified MYCN. aacrjournals.org This effect is accompanied by a downregulation of MYCN and its associated transcriptional programs. aacrjournals.org These findings suggest that this compound's therapeutic efficacy stems from its ability to selectively suppress oncogenic transcriptional programs that are hijacked by cancer cells for their growth and proliferation. aacrjournals.orgnews-medical.net
| Cancer Type | Key Transcriptional Network/Program Affected by this compound | Key Genes/Factors Downregulated |
|---|---|---|
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | RUNX1 and TAL1 transcriptional networks nih.gov | RUNX1, TAL1 targets nih.gov |
| MYCN-Amplified Neuroblastoma | MYCN-associated transcriptional programs aacrjournals.org | MYCN aacrjournals.org |
Exploration of CDK7 as a Target in Non-Oncological Contexts
While the primary focus of CDK7 inhibitor development, including for this compound, has been in oncology, the fundamental role of CDK7 in transcription and cell cycle regulation suggests its potential as a therapeutic target in other diseases. Dysregulation of transcription is a hallmark of various pathological conditions beyond cancer.
For instance, CDK7 is involved in the expression of genes related to learning and memory, and the inhibitor THZ1 has been shown to reduce the expression of immediate early genes in neurons. aacrjournals.org This suggests a potential, though complex, role for CDK7 in neurological processes. Furthermore, the inflammatory response is heavily dependent on the rapid and coordinated expression of a multitude of genes. The ability of CDK7 inhibitors to modulate transcription could, in theory, be harnessed to treat inflammatory disorders. However, the exploration of this compound or other CDK7 inhibitors in non-oncological contexts is still in its infancy and requires extensive preclinical research to understand the potential therapeutic benefits and off-target effects in these settings. The broad impact of CDK7 on fundamental cellular processes necessitates a cautious and thorough investigation into its potential as a target for non-cancer diseases.
Q & A
Q. How can researchers determine the inhibitory potency (IC50) of CDK7-IN-1 against CDK7 in vitro?
- Methodological Answer : Perform kinase activity assays using recombinant CDK7/Cyclin H/Mat1 complexes. Use ATP concentrations approximating physiological levels (e.g., 10–100 µM) and measure phosphorylation of substrates like RNA polymerase II CTD. Compare inhibition curves with positive controls (e.g., THZ1). Note that reported IC50 values vary: 13.9 nM (THZ2 analog, ) vs. <100 nM (YKL-5-124 analog, ). Validate assays with orthogonal methods (e.g., cellular thermal shift assays) to confirm target engagement.
Q. What experimental controls are essential when assessing this compound’s cytotoxicity in cancer cell lines?
- Methodological Answer : Include (1) vehicle controls (DMSO at equivalent concentrations), (2) positive controls (e.g., THZ1 for CDK7 inhibition), and (3) off-target controls (e.g., CDK2/4/6 inhibitors). Use cell lines with known CDK7 dependency (e.g., triple-negative breast cancer MDA-MB-231 ). Monitor cell viability via ATP-based assays (e.g., CellTiter-Glo) and apoptosis markers (e.g., cleaved PARP).
Advanced Research Questions
Q. How should researchers resolve discrepancies in reported IC50 values for this compound across studies?
- Methodological Answer : Analyze methodological variables:
- Assay conditions : ATP concentration, substrate type (recombinant vs. endogenous targets).
- Cellular context : Differences in cell permeability or compensatory kinase activation (e.g., CDK9).
- Compound purity : Verify via HPLC and mass spectrometry (≥98% purity recommended ).
Replicate experiments under standardized protocols and cross-validate using structural analogs (e.g., THZ1 vs. THZ2 ).
Q. What strategies can be used to evaluate this compound’s selectivity over other CDKs (e.g., CDK9)?
- Methodological Answer : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases. Use Western blotting to assess downstream effects: CDK7 inhibition reduces phospho-Ser5/7 RNA Pol II, while CDK9 inhibition reduces phospho-Ser2 . For structural insights, perform molecular docking studies using CDK7’s cysteine-directed binding pocket (C312 residue) .
Q. How can researchers design in vivo studies to evaluate this compound’s efficacy in triple-negative breast cancer (TNBC) models?
- Methodological Answer :
- Model selection : Use patient-derived xenografts (PDX) or MDA-MB-231 xenografts .
- Dosage : Optimize based on pharmacokinetic studies (e.g., 10–50 mg/kg, IP administration).
- Endpoints : Tumor volume regression, histopathology (Ki-67 staining), and RNA-seq to confirm transcriptional shutdown .
- Toxicity monitoring : Assess weight loss, hematological parameters, and liver/kidney function.
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting data on this compound’s role in apoptosis vs. cell cycle arrest?
- Methodological Answer : Context-dependent effects arise from:
- Cell type : HCT-116 cells show apoptosis , while TNBC models emphasize cell cycle arrest .
- Exposure duration : Short-term treatment (24 hr) may induce G1 arrest, while prolonged exposure (72 hr) triggers apoptosis.
Use time-course experiments with flow cytometry (PI/Annexin V staining) and transcriptomic analysis to map temporal effects.
Q. What statistical approaches are recommended for analyzing synergy between this compound and PARP inhibitors?
- Methodological Answer : Apply the Chou-Talalay combination index (CI) method. Use dose-response matrices (e.g., 4×4 concentrations) and calculate CI values via CompuSyn software. Validate with mechanistic studies (e.g., γH2AX foci for DNA damage ).
Experimental Design & Reproducibility
Q. How can researchers ensure reproducibility of this compound’s effects across laboratories?
- Methodological Answer :
- Compound handling : Store at -80°C in anhydrous DMSO; avoid freeze-thaw cycles .
- Protocol standardization : Adopt consensus assay conditions (e.g., 10 µM ATP, 1 hr pre-incubation).
- Data reporting : Include full synthetic routes (patent WO 2016105528 ) and characterization data (e.g., NMR, HRMS) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
